3-Acetamido-2-hydroxybenzoic acid

Drug Metabolism N-Acetyltransferase Positional Isomer Specificity

3-Acetamido-2-hydroxybenzoic acid (IUPAC: Benzoic acid, 3-(acetylamino)-2-hydroxy-; CAS 447410-00-6) is a disubstituted benzoic acid derivative bearing a hydroxyl group at the ortho (2-) position and an acetamido group at the meta (3-) position, with molecular formula C9H9NO4 and a monoisotopic mass of 195.053 Da. It belongs to the broader family of acetamidohydroxybenzoic acids, which are positional isomers sharing the same core scaffold but differing in the ring position of the acetamido substituent relative to the hydroxyl and carboxyl groups.

Molecular Formula C9H9NO4
Molecular Weight 195.174
CAS No. 447410-00-6
Cat. No. B2717880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-2-hydroxybenzoic acid
CAS447410-00-6
Molecular FormulaC9H9NO4
Molecular Weight195.174
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1O)C(=O)O
InChIInChI=1S/C9H9NO4/c1-5(11)10-7-4-2-3-6(8(7)12)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)
InChIKeyQTFUPIICBHXPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamido-2-hydroxybenzoic Acid (CAS 447410-00-6): Compound Identity, Class, and Procurement-Relevant Characteristics


3-Acetamido-2-hydroxybenzoic acid (IUPAC: Benzoic acid, 3-(acetylamino)-2-hydroxy-; CAS 447410-00-6) is a disubstituted benzoic acid derivative bearing a hydroxyl group at the ortho (2-) position and an acetamido group at the meta (3-) position, with molecular formula C9H9NO4 and a monoisotopic mass of 195.053 Da . It belongs to the broader family of acetamidohydroxybenzoic acids, which are positional isomers sharing the same core scaffold but differing in the ring position of the acetamido substituent relative to the hydroxyl and carboxyl groups . The compound has been identified as a human colonic metabolite of the anti-inflammatory drug 5-aminosalicylic acid (5-ASA, mesalazine), produced through N-acetylation, and is found in human colonic mucosa . Its calculated physicochemical properties include an XLogP3 of approximately 1.5, a polar surface area of 86.6 Ų, three hydrogen bond donors, and four hydrogen bond acceptors .

Why Generic Substitution of 3-Acetamido-2-hydroxybenzoic Acid with Other Acetamidohydroxybenzoic Positional Isomers Is Scientifically Invalid


The acetamidohydroxybenzoic acid scaffold encompasses at least five distinct positionally isomeric compounds (2,3-; 2,4-; 2,5-; 3,4-; and 3,5-substitution patterns), each possessing identical molecular formula (C9H9NO4) and molecular weight but differing critically in the regiochemistry of the acetamido group relative to the 2-hydroxyl and carboxyl functionalities [1]. This regiochemical variation produces divergent hydrogen-bonding networks, distinct molecular recognition by N-acetyltransferase enzymes, and altered biological fates, as demonstrated by the differential acetylation kinetics of 5-ASA versus 4-ASA positional isomers (catalytic efficiency differing by 27- to 645-fold) [2]. Consequently, treating any acetamidohydroxybenzoic acid isomer as interchangeable—whether for use as a metabolic biomarker, a synthetic building block, or a pharmacological probe—introduces uncontrolled regiochemical variables that can confound analytical identification, compromise synthetic route specificity, and invalidate comparative biological interpretation .

3-Acetamido-2-hydroxybenzoic Acid: Quantified Differentiation Evidence Against Closest Positional Isomer Comparators


Positional Isomer Identity Confers Distinct Metabolic N-Acetyltransferase Substrate Specificity

While the 5-acetamido-2-hydroxy isomer (N-acetyl-5-ASA, CAS 51-59-2) represents the quantitatively dominant N-acetylated metabolite of 5-aminosalicylic acid in humans, produced by NAT1/NAT2 enzymes in intestinal mucosa and liver, the 3-acetamido-2-hydroxy isomer (CAS 447410-00-6) is a distinct minor colonic metabolite generated through an alternative regiochemical acetylation pathway . Bacterial arylamine N-acetyltransferases exhibit extreme regioselectivity toward aminosalicylate substrates: kinetic characterization demonstrated that 5-ASA is acetylated with catalytic efficiencies (k_cat/K_m) up to 645-fold higher than those for its 4-ASA isomer [1]. By direct regiochemical extrapolation, the 3-position N-acetylation of a 2-hydroxybenzoate scaffold requires a topologically distinct active-site accommodation compared to 5-position acetylation, meaning the 3-acetamido isomer is not a surrogate for the 5-acetamido isomer in any quantitative metabolic study or biomarker assay [2].

Drug Metabolism N-Acetyltransferase Positional Isomer Specificity 5-ASA Metabolism

Computed Physicochemical Property Differentiation: XLogP3 and Polar Surface Area Compared with the 5-Acetamido-2-Hydroxy Positional Isomer

Positional isomerism produces measurable differences in computed molecular descriptors relevant to solubility, permeability, and chromatographic behavior. The 3-acetamido-2-hydroxy isomer (XLogP3 = 1.5; PSA = 86.6 Ų; 3 H-bond donors, 4 H-bond acceptors) differs from the 5-acetamido-2-hydroxy isomer (XLogP3 = 1.4; PSA = 86.6 Ų; 3 H-bond donors, 4 H-bond acceptors) [1] primarily in lipophilicity (ΔXLogP3 ≈ 0.1 units), reflecting the differential electronic influence of the acetamido substituent position on the overall molecular polarity. Although the PSA values are identical due to the same atom composition and connectivity, the distinct intramolecular hydrogen-bonding geometry between the ortho-hydroxyl and either the meta- or para-acetamido substituent contributes to the observed lipophilicity difference, which in turn affects reverse-phase chromatographic retention and partition-dependent biological distribution .

Physicochemical Properties Lipophilicity Hydrogen Bonding Druglikeness

Methyl Ester Derivative as a Documented Synthetic Building Block for Sphingosine Kinase Inhibitor Pharmacophores

The methyl ester of 3-acetamido-2-hydroxybenzoic acid (CAS 184151-07-3) is commercially documented as a disubstituted benzoic acid building block employed in the preparation of sphingosine kinase (SPHK) inhibitors . The free acid (CAS 447410-00-6) serves as the direct hydrolysis precursor to this methyl ester, providing a carboxylic acid handle for further derivatization through amide coupling, esterification, or reduction. In contrast, the 5-acetamido-2-hydroxy isomer and the 4-acetamido-2-hydroxy isomer are primarily cited in contexts of metabolite biomarker analysis and thiopurine methyltransferase (hTPMT) inhibition (IC50 data exist for the 5-isomer against hTPMT), rather than as recognized SPHK inhibitor synthetic precursors [1]. The documented association of the 3-acetamido-2-hydroxy scaffold with SPHK inhibitor synthesis—referenced to Kono, K. et al. (J. Antibiot.)—establishes a structurally specific synthetic utility that is not shared by other positional isomers.

Sphingosine Kinase Medicinal Chemistry Synthetic Intermediate Kinase Inhibitor

Evidence-Backed Application Scenarios for 3-Acetamido-2-hydroxybenzoic Acid (CAS 447410-00-6) in Scientific Procurement


Regiospecific Analytical Reference Standard for Positional Isomer Discrimination in 5-ASA Metabolite Profiling

In clinical or preclinical studies requiring LC-MS/MS quantification of 5-aminosalicylic acid metabolites in plasma, urine, or colonic tissue biopsies, 3-acetamido-2-hydroxybenzoic acid serves as an essential regiospecific reference standard to confirm chromatographic resolution from the quantitatively dominant 5-acetamido isomer . Its distinct XLogP3 (1.5 vs. 1.4 for the 5-isomer) supports differential reversed-phase retention, enabling method validation for positional isomer separation—a critical quality requirement when N-acetyltransferase regioselectivity is under investigation [1].

Carboxylic Acid Precursor for Synthesis of Sphingosine Kinase Inhibitor Building Blocks

The free carboxylic acid form is the direct precursor to methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3), which is documented as a disubstituted benzoic acid building block for the preparation of sphingosine kinase (SPHK) inhibitors . Medicinal chemistry laboratories assembling SPHK1/SPHK2-focused compound libraries can procure the free acid to perform custom esterification, amidation, or reduction reactions, generating diverse analogs while retaining the regiospecifically correct acetamido-hydroxy substitution pattern required for target engagement .

Regiochemistry-Dependent Structure-Activity Relationship (SAR) Studies on Acetamidohydroxybenzoate Pharmacophores

The antibacterial activity of natural 3-acetamido-4-hydroxybenzoate esters (bulbiferates A and B) against E. coli and methicillin-sensitive S. aureus demonstrates that biological activity within the acetamidohydroxybenzoate family is exquisitely sensitive to the acetamido ring position . 3-Acetamido-2-hydroxybenzoic acid provides the complementary 2-hydroxy-3-acetamido regioisomer for systematic SAR panels, enabling researchers to probe how the relative orientation of the hydroxyl and acetamido substituents governs target binding, antibacterial potency, and selectivity profiles across Gram-negative and Gram-positive species.

Minor Metabolite Reference Material for Mechanistic Studies of Intestinal N-Acetyltransferase Regioselectivity

The identification of 3-acetamido-2-hydroxybenzoic acid as a minor human colonic metabolite of 5-ASA indicates an alternative NAT-mediated acetylation pathway that diverges from the major 5-position N-acetylation route . Researchers investigating the structural determinants of NAT1/NAT2 regioselectivity can use this compound as a synthetic standard to verify the identity of minor acetylation products, quantify their relative abundance in biological matrices, and correlate their formation with specific NAT isoform expression patterns or genetic polymorphisms—studies for which the 5-isomer standard alone is insufficient [1].

Quote Request

Request a Quote for 3-Acetamido-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.